molecular formula C12H16ClNO2 B2388414 Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride CAS No. 2247103-87-1

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride

Cat. No. B2388414
CAS RN: 2247103-87-1
M. Wt: 241.72
InChI Key: CTFVVCZWRVTTOD-UHFFFAOYSA-N
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Description

“Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2247103-87-1 . It has a molecular weight of 241.72 . This compound is in the form of a powder .

Mechanism of Action

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride is a selective inhibitor of the enzyme MAO-A, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety. However, this compound has no effect on the enzyme MAO-B, which is involved in the breakdown of other neurotransmitters such as phenylethylamine.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This can lead to improved mood and reduced anxiety. However, this compound can also have side effects such as insomnia, headache, and gastrointestinal disturbances. This compound has also been shown to have neuroprotective effects, which may make it useful in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride is a potent and selective inhibitor of MAO-A, which makes it useful for studying the role of MAO-A in various physiological and pathological processes. However, this compound can also have off-target effects, which may complicate the interpretation of experimental results. This compound is also relatively expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for research on Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential side effects.

Synthesis Methods

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride can be synthesized through a multi-step process. The starting material is 3,3-dimethylindoline, which is reacted with methyl chloroformate to form the methyl ester. This ester is then reduced with lithium aluminum hydride to yield the primary amine. The amine is then reacted with ethyl oxalyl chloride to form the oxalylamide, which is then cyclized with phosphorus oxychloride to form this compound.

Scientific Research Applications

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride has been extensively studied for its potential therapeutic uses in treating psychiatric disorders such as depression and anxiety. MAO-A inhibitors such as this compound are known to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce anxiety. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-12(2)7-13-10-5-4-8(6-9(10)12)11(14)15-3;/h4-6,13H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFVVCZWRVTTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2247103-87-1
Record name methyl 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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